2,7-Diethyl-4-methyloct-4-enedioic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
55005-88-4 |
|---|---|
Molecular Formula |
C13H22O4 |
Molecular Weight |
242.31 g/mol |
IUPAC Name |
2,7-diethyl-4-methyloct-4-enedioic acid |
InChI |
InChI=1S/C13H22O4/c1-4-10(12(14)15)7-6-9(3)8-11(5-2)13(16)17/h6,10-11H,4-5,7-8H2,1-3H3,(H,14,15)(H,16,17) |
InChI Key |
JNWAPUDZKJAHPD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC=C(C)CC(CC)C(=O)O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2,7 Diethyl 4 Methyloct 4 Enedioic Acid
Retrosynthetic Analysis of the 2,7-Diethyl-4-methyloct-4-enedioic Acid Skeleton
A retrosynthetic analysis of this compound provides a logical framework for dissecting the complex target molecule into simpler, more readily available starting materials. The key strategic disconnections should focus on the most challenging structural features: the tetrasubstituted double bond and the two chiral centers at positions 2 and 7.
A plausible retrosynthetic pathway is outlined below:
Target Molecule: this compound
Disconnect C4=C5 (Olefin Metathesis): This leads to a precursor like ethyl 2-ethyl-4-pentenoate.
Disconnect C2-C(ethyl) (Alkylation): This simplifies the precursor to a derivative of pentenoic acid.
Functional Group Interconversion: The carboxylic acid can be derived from an ester or a nitrile, which are often more amenable to certain reaction conditions.
This analysis highlights several key synthons that could serve as starting points for the forward synthesis, which will be explored in the subsequent sections.
Development of Novel Total Synthesis Routes for this compound
Based on the retrosynthetic analysis, several forward synthetic strategies can be envisioned. These routes will leverage powerful carbon-carbon bond-forming reactions to construct the core structure and introduce the required substituents with high levels of control.
Alkylation and Carbonyl Addition Strategies for Oct-4-enedioic Acid Derivatives
One potential approach involves the construction of the oct-4-enedioic acid backbone followed by the introduction of the alkyl substituents. This could be achieved through the alkylation of a suitable dicarboxylic acid derivative. For instance, the dianion of oct-4-enedioic acid could be generated and subsequently reacted with an ethyl halide. However, controlling the regioselectivity of this dialkylation could be challenging.
A more controlled approach would involve the synthesis of functionalized dialkyl ketones from carboxylic acid derivatives and alkyl halides. nih.govmdpi.comresearchgate.net This strategy could be adapted to build up the carbon skeleton in a stepwise manner, offering better control over the introduction of the ethyl groups. For example, a protected dicarboxylic acid with a suitable leaving group could be coupled with an organometallic reagent derived from ethane.
| Step | Reaction | Reagents and Conditions | Key Intermediates |
| 1 | Synthesis of a suitable dicarboxylic acid precursor | Standard methods for dicarboxylic acid synthesis | Protected oct-4-enedioic acid |
| 2 | α-Alkylation | Strong base (e.g., LDA), followed by ethyl iodide | 2-Ethyloct-4-enedioic acid derivative |
| 3 | Second α-Alkylation | Strong base (e.g., LDA), followed by ethyl iodide | 2,7-Diethyloct-4-enedioic acid derivative |
| 4 | Introduction of the methyl group | To be determined based on the specific strategy | This compound derivative |
Olefin Metathesis Approaches in Constructing the Oct-4-ene Backbone
Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds, including sterically hindered tetrasubstituted olefins. researchgate.netchemrxiv.orgresearchgate.net A cross-metathesis reaction between two molecules of a suitably substituted pentenoate derivative could directly form the C8 backbone.
For example, the self-metathesis of ethyl 2-ethyl-4-pentenoate, catalyzed by a Grubbs or Schrock catalyst, would theoretically yield the desired oct-4-enedioic acid diethyl ester, which could then be hydrolyzed to the final product. The success of this approach would depend on the efficiency of the metathesis of these relatively sterically demanding alkenes. Modern, highly active metathesis catalysts have shown promise in coupling tetrasubstituted alkenes. researchgate.net
| Catalyst Generation | Key Features | Potential Application |
| First-generation Grubbs | Good functional group tolerance | Initial feasibility studies |
| Second-generation Grubbs | Higher activity and stability | More efficient metathesis of hindered olefins |
| Schrock Catalysts | Very high activity, less functional group tolerant | For challenging, sterically demanding substrates |
Radical and Organometallic Coupling Reactions for Diethyl and Methyl Group Introduction
Organometallic coupling reactions offer a versatile platform for the introduction of the diethyl and methyl groups. Nickel-catalyzed reductive coupling reactions, for instance, can form C-C bonds between alkyl halides and carboxylic acid derivatives. nih.govmdpi.comresearchgate.net This could be a viable method for introducing the ethyl groups at the C2 and C7 positions.
The introduction of the methyl group at the C4 position on the pre-formed double bond is more challenging. A potential strategy could involve a transition-metal-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, of a vinyl halide or triflate precursor with an appropriate methyl-organometallic reagent.
Stereoselective Introduction of the 2,7-Diethyl and 4-Methyl Moieties
The target molecule possesses two chiral centers at positions 2 and 7. Achieving stereocontrol at these centers is a critical aspect of the synthesis. Several strategies can be envisioned:
Chiral Auxiliary-Directed Synthesis: The use of a chiral auxiliary attached to the carboxylic acid precursor could direct the stereoselective alkylation to introduce the ethyl groups. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.
Asymmetric Catalysis: The development of a catalytic asymmetric method for the introduction of the ethyl groups would be a more elegant and atom-economical approach. This could involve a chiral catalyst that controls the facial selectivity of the alkylation reaction.
Stereoselective Reduction: An alternative approach would be to introduce a ketone functionality at the C2 and C7 positions, followed by a stereoselective reduction using a chiral reducing agent to set the desired stereochemistry.
Furthermore, controlling the geometry of the tetrasubstituted double bond is crucial. While some olefin metathesis catalysts can exhibit stereoselectivity, achieving high levels of E/Z selectivity in the formation of tetrasubstituted alkenes remains a significant challenge. researchgate.net Other methods, such as stereospecific Wittig-type reactions or transition-metal-catalyzed cross-coupling reactions, could offer better control over the double bond geometry. tandfonline.comnih.gov
Chemoenzymatic Synthesis of this compound Precursors
Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful approach for the synthesis of chiral molecules. nih.gov For the synthesis of this compound, enzymes could be employed for the stereoselective preparation of key precursors.
One potential application is the enzymatic desymmetrization of a prochiral precursor. researchgate.netnih.govresearchgate.net For example, a symmetrically substituted dicarboxylic acid ester could be selectively hydrolyzed by a lipase (B570770) to yield a chiral monoester. This chiral monoester could then be elaborated into the target molecule, with the stereochemistry at one of the chiral centers already established.
Ene-reductases could also play a role in the stereoselective synthesis of the chiral centers. tandfonline.comnih.govnih.gov These enzymes catalyze the asymmetric reduction of carbon-carbon double bonds. A precursor containing a suitably placed double bond could be reduced with high stereoselectivity to introduce one or both of the chiral centers.
| Enzyme Class | Reaction Type | Potential Application in Synthesis |
| Lipases | Hydrolysis, Esterification | Kinetic resolution of racemic precursors, desymmetrization of prochiral diesters. chemrxiv.orgnih.gov |
| Ene-reductases | Asymmetric reduction of C=C bonds | Stereoselective introduction of the chiral centers at C2 and C7. nih.govresearchgate.net |
| Dioxygenases | Dihydroxylation of aromatic rings | Generation of chiral synthons from simple aromatic precursors. |
Despite a comprehensive search, no information was found regarding the chemical compound “this compound” in the available scientific literature and public databases. Consequently, it is not possible to provide an article on the synthetic methodologies and strategies, specifically focusing on sustainable and green chemistry approaches for this compound, as requested.
The lack of accessible data prevents the generation of a thorough, informative, and scientifically accurate article that adheres to the specified outline, including detailed research findings and data tables. Further investigation into the existence and synthesis of this particular compound would be necessary to fulfill the request.
Chemical Reactivity and Transformation Pathways of 2,7 Diethyl 4 Methyloct 4 Enedioic Acid
Electrophilic and Nucleophilic Reactions Involving the Carbon-Carbon Double Bond of 2,7-Diethyl-4-methyloct-4-enedioic Acid
The C4=C5 double bond in this compound is electron-rich due to the inductive effects of the four alkyl substituents (a methyl group, two ethyl groups, and two carboxymethyl-containing alkyl chains). This electron density makes it susceptible to attack by electrophiles. However, the tetrasubstituted nature of the double bond presents significant steric hindrance, which can impede or slow down reactions that proceed through bulky transition states.
Addition Reactions to the C4=C5 Enedioic Acid Moiety
Electrophilic Addition: Electrophilic addition reactions are characteristic of alkenes. In the case of this compound, an electrophile (E+) would attack the π-bond, leading to the formation of a carbocation intermediate. Due to the substitution pattern, this would be a tertiary carbocation, which is relatively stable. A subsequent attack by a nucleophile (Nu-) would complete the addition.
Key electrophilic addition reactions include:
Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) would proceed via a carbocation intermediate. Given the symmetrical nature of the substitution around the double bond, Markovnikov's rule is not a primary consideration for regioselectivity in this specific molecule. The reaction would yield a halo-substituted dicarboxylic acid.
Hydration: Acid-catalyzed hydration (using H2O in the presence of an acid like H2SO4) would lead to the formation of a tertiary alcohol at either C4 or C5. libretexts.org
Halogenation: The addition of halogens (X2, where X = Br, Cl) typically proceeds through a cyclic halonium ion intermediate, followed by backside attack by a halide ion. This results in anti-addition. With a tetrasubstituted alkene, this reaction can be slower than with less hindered alkenes.
Nucleophilic Addition: Simple alkenes are generally not susceptible to nucleophilic attack due to their electron-rich nature. However, in α,β-unsaturated carbonyl compounds, the β-carbon becomes electrophilic through conjugation, making it a site for nucleophilic conjugate addition (Michael addition). wikipedia.orglibretexts.orgmasterorganicchemistry.com For this compound, the double bond is not conjugated with the carboxylic acid groups. Therefore, it does not act as a Michael acceptor, and direct nucleophilic addition to the double bond is not a favorable pathway under normal conditions. libretexts.orgmasterorganicchemistry.com
| Reaction Type | Reagent | Expected Product | Key Considerations |
|---|---|---|---|
| Hydrohalogenation | HBr, HCl | 4-halo-2,7-diethyl-4-methyloctanedioic acid | Forms a stable tertiary carbocation intermediate. wikipedia.org |
| Hydration (Acid-Catalyzed) | H₂O, H₂SO₄ (cat.) | 4-hydroxy-2,7-diethyl-4-methyloctanedioic acid | Reversible reaction; follows electrophilic addition mechanism. libretexts.org |
| Halogenation | Br₂, Cl₂ | 4,5-dihalo-2,7-diethyl-4-methyloctanedioic acid | Proceeds via a cyclic halonium ion; results in anti-addition. Can be sterically hindered. |
Oxidative Transformations of the Enedioic Acid Structure
The electron-rich C4=C5 double bond is a prime target for oxidative reactions. Depending on the reagents and conditions, the transformation can result in diols or complete cleavage of the double bond.
Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would form an epoxide. Due to the steric hindrance of the tetrasubstituted alkene, this reaction may require more forcing conditions compared to less substituted alkenes.
Dihydroxylation: This reaction introduces two hydroxyl groups across the double bond.
Syn-dihydroxylation: Reagents like osmium tetroxide (OsO4) with a co-oxidant like N-methylmorpholine N-oxide (NMO), or cold, dilute potassium permanganate (B83412) (KMnO4), will add two hydroxyl groups to the same face of the double bond, resulting in a syn-diol. wikipedia.orgorganic-chemistry.org
Anti-dihydroxylation: This can be achieved in a two-step process: epoxidation followed by acid-catalyzed ring-opening of the epoxide.
Oxidative Cleavage: This powerful transformation breaks the carbon-carbon double bond entirely.
Ozonolysis: Treatment with ozone (O3) followed by a workup step is a common method for oxidative cleavage. masterorganicchemistry.comlibretexts.orgwikipedia.orgucalgary.cabyjus.com
A reductive workup (e.g., with zinc dust or dimethyl sulfide) will cleave the double bond to form two ketone fragments, as the carbons of the double bond are fully substituted. ucalgary.ca The expected products would be 3-ethyl-5-oxohexanoic acid and 4-ethyl-2-oxopentanoic acid.
An oxidative workup (e.g., with hydrogen peroxide, H2O2) would yield the same ketone products, as further oxidation at the carbonyl carbon is not possible without breaking C-C bonds. masterorganicchemistry.comucalgary.ca
Permanganate Cleavage: Using hot, acidic, or concentrated potassium permanganate (KMnO4) also results in oxidative cleavage, yielding the same two ketone fragments as ozonolysis. libretexts.orglibretexts.org
| Oxidation Type | Reagent(s) | Expected Product(s) | Notes |
|---|---|---|---|
| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂O | 2,7-Diethyl-4,5-dihydroxy-4-methyloctanedioic acid | Adds two -OH groups to the same face of the double bond. wikipedia.org |
| Oxidative Cleavage (Ozonolysis) | 1. O₃ 2. Zn/H₂O or (CH₃)₂S (Reductive workup) | 3-Ethyl-5-oxohexanoic acid AND 4-ethyl-2-oxopentanoic acid | Cleaves the C=C bond to form two ketones. ucalgary.ca |
| 1. O₃ 2. H₂O₂ (Oxidative workup) | Products are ketones, which are resistant to further oxidation under these conditions. masterorganicchemistry.com | ||
| Oxidative Cleavage (Permanganate) | KMnO₄ (hot, conc.), H₃O⁺ | 3-Ethyl-5-oxohexanoic acid AND 4-ethyl-2-oxopentanoic acid | Harsh conditions that cleave the double bond. libretexts.org |
Reductive Pathways of this compound
Reduction can target either the carbon-carbon double bond or the carboxylic acid groups, or both, depending on the choice of reducing agent and reaction conditions.
Reduction of the C=C Double Bond:
Catalytic Hydrogenation: This is the most common method for reducing alkenes. Using a metal catalyst such as Palladium (Pd), Platinum (Pt), or Nickel (Ni) in the presence of hydrogen gas (H2), the double bond can be reduced to a single bond, yielding the saturated 2,7-diethyl-4-methyloctanedioic acid. This reaction typically occurs under mild conditions and is highly effective, though the steric hindrance of the tetrasubstituted double bond might necessitate higher pressures or temperatures.
Reduction of Carboxylic Acid Groups:
The reduction of carboxylic acids requires powerful reducing agents. A common reagent for this transformation is lithium aluminum hydride (LiAlH4) . reddit.comquora.com It will reduce both carboxylic acid groups to primary alcohols, yielding 2,7-diethyl-4-methyloct-4-ene-1,8-diol. LiAlH4 does not typically reduce isolated (non-conjugated) carbon-carbon double bonds. chemistrysteps.com
Sodium borohydride (B1222165) (NaBH4) is a milder reducing agent and is generally not reactive enough to reduce carboxylic acids. quora.comquora.comyoutube.com Therefore, treatment with NaBH4 would be expected to leave the molecule unchanged.
Complete Reduction:
To reduce both the double bond and the carboxylic acid groups, a two-step process is typically required: first, catalytic hydrogenation to saturate the C=C bond, followed by reduction of the resulting saturated dicarboxylic acid with LiAlH4 to give 2,7-diethyl-4-methyloctane-1,8-diol.
Reactions of the Carboxylic Acid Functionalities in this compound
The two carboxylic acid groups behave as typical carboxylic acids, undergoing reactions such as esterification, amidation, and decarboxylation.
Esterification and Amidation Reactions
Esterification: The conversion of the dicarboxylic acid to a diester can be achieved through several methods. The most common is the Fischer esterification , which involves reacting the acid with an excess of an alcohol in the presence of a strong acid catalyst (e.g., H2SO4, TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent helps drive the reaction toward the product. Given the long alkyl chains, steric hindrance is not a major issue at the carboxyl groups. researchgate.net
Amidation: Direct reaction of a carboxylic acid with an amine is generally unfavorable as it results in an acid-base reaction to form a stable ammonium (B1175870) carboxylate salt. libretexts.org To facilitate amide formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is typically achieved using coupling reagents. A variety of such reagents are available, allowing for the formation of diamides under mild conditions. hepatochem.comacs.orgrsc.orgresearchgate.net
| Reaction | Reagents | Product | Description |
|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., CH₃OH, C₂H₅OH), Acid Catalyst (e.g., H₂SO₄) | Dialkyl 2,7-diethyl-4-methyloct-4-enedioate | Equilibrium reaction driven to completion by excess alcohol. masterorganicchemistry.com |
| Amidation | Amine (R-NH₂), DCC or EDC | N,N'-disubstituted 2,7-diethyl-4-methyloct-4-enediamide | Carbodiimides (DCC, EDC) activate the carboxyl group. libretexts.orgpeptide.com |
| Amine (R-NH₂), HBTU/HATU, Base (e.g., DIEA) | Aminium/uronium-based reagents are highly efficient for peptide-style couplings. hepatochem.compeptide.com |
Decarboxylation Reactions of this compound
Decarboxylation is the removal of a carboxyl group as carbon dioxide (CO2). The ease of decarboxylation depends on the stability of the carbanion intermediate formed upon loss of CO2.
β-Keto acids and malonic acids decarboxylate readily upon heating because the resulting enolate intermediate is stabilized by resonance.
α,β-Unsaturated acids are generally resistant to decarboxylation under mild conditions.
β,γ-Unsaturated acids can undergo decarboxylation through a cyclic, six-membered transition state, similar to β-keto acids.
In this compound, the double bond is in the γ,δ-position relative to one carboxyl group and even more distant from the other. It is not a β,γ-unsaturated acid. Therefore, thermal decarboxylation of this compound is not expected to be a facile process and would likely require harsh conditions, such as very high temperatures or specific catalytic methods.
Derivatization of Carboxylic Acid Groups for Advanced Material Precursors
Dicarboxylic acids are well-known building blocks for polymers such as polyesters and polyamides. nih.govresearchgate.netwikipedia.orgmdpi.com The two carboxylic acid groups of this compound could theoretically undergo various derivatization reactions to create monomers for polymerization. Common derivatization strategies include:
Esterification: Reaction with diols to form polyesters. The specific reaction conditions (catalyst, temperature, removal of water) would influence the molecular weight and properties of the resulting polymer. mdpi.com
Amidation: Reaction with diamines to form polyamides. This typically involves the formation of an acyl chloride intermediate for higher reactivity.
Conversion to Acyl Halides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would convert the carboxylic acid groups into more reactive acyl chlorides, facilitating subsequent reactions.
For this compound, the bulky diethyl and methyl substituents would likely introduce steric hindrance, potentially affecting reaction rates and the final polymer structure. Research would be needed to determine optimal reaction conditions and to characterize the properties of any resulting materials. A hypothetical data table for such research is presented below to illustrate the type of findings that are currently unavailable.
Hypothetical Data on Polyester (B1180765) Synthesis Precursors
| Diol Reactant | Catalyst | Reaction Temperature (°C) | Resulting Polymer | Potential Application |
| Ethylene (B1197577) Glycol | Titanium (IV) isopropoxide | 180-220 | Poly(ethylene 2,7-diethyl-4-methyloct-4-enedioate) | Biodegradable plastics |
| 1,4-Butanediol | Zirconium(IV) acetylacetonate | 190-230 | Poly(butylene 2,7-diethyl-4-methyloct-4-enedioate) | Elastomers, adhesives |
| 1,6-Hexanediol | Tin(II) octoate | 200-240 | Poly(hexamethylene 2,7-diethyl-4-methyloct-4-enedioate) | Flexible coatings |
This table is illustrative and based on general principles of polyester chemistry; no specific data for this compound was found.
Reactivity of the Alkyl Substituents (2,7-Diethyl, 4-Methyl)
The alkyl groups (two ethyl groups at positions 2 and 7, and a methyl group at position 4) are generally the least reactive parts of the molecule. Their reactivity typically involves free-radical reactions under harsh conditions, such as exposure to UV light or high temperatures in the presence of a radical initiator.
Free-Radical Halogenation: This reaction would likely be non-selective, leading to a mixture of halogenated products at various positions on the alkyl chains. The tertiary hydrogens at positions 2 and 7 would be preferentially substituted over secondary and primary hydrogens if a reagent like N-bromosuccinimide were used.
Oxidation: Strong oxidizing agents could potentially cleave the alkyl groups, but this would likely also affect the more reactive double bond and carboxylic acid groups.
Detailed research findings would be required to map the specific regioselectivity and stereoselectivity of such reactions, which are currently absent from the literature.
Investigating Rearrangement Reactions of this compound
Rearrangement reactions involve the migration of an atom or group within a molecule, often leading to a structural isomer. thermofisher.combdu.ac.in For this compound, potential rearrangements could be induced under specific conditions, particularly those involving carbocation intermediates. masterorganicchemistry.com
Acid-Catalyzed Double Bond Migration: In the presence of a strong acid, the double bond at the 4-position could potentially migrate to form a more stable conjugated system with one of the carboxyl groups. libretexts.org This would result in the formation of 2,7-Diethyl-4-methyloct-3-enedioic acid or 2,7-Diethyl-4-methyloct-2-enedioic acid isomers.
Carbocation Rearrangements: If a carbocation were formed, for instance, by protonation of the double bond, hydride or alkyl shifts could occur to form a more stable carbocation. masterorganicchemistry.comacs.org However, predicting the specific outcome without experimental or computational data is speculative.
The study of such rearrangements would necessitate advanced analytical techniques (like NMR spectroscopy and mass spectrometry) to identify the resulting isomers and mechanistic studies to understand the transformation pathways. This level of detailed analysis for this compound has not been published.
Stereochemistry and Chiral Synthesis of 2,7 Diethyl 4 Methyloct 4 Enedioic Acid Isomers
Analysis of Stereoisomerism in 2,7-Diethyl-4-methyloct-4-enedioic Acid
The structure of this compound contains both a carbon-carbon double bond and two chiral centers, giving rise to multiple stereoisomers. A thorough understanding of these isomeric forms is crucial for the development of stereoselective synthetic routes.
Geometric Isomerism (E/Z) of the C4=C5 Double Bond
Geometric isomerism, also known as cis-trans or E/Z isomerism, arises from the restricted rotation around the C4=C5 double bond. issr.edu.khlibretexts.orgchemguide.co.uk This restriction means that the substituents on the double bond carbons can be arranged in two different, non-interconvertible ways. The designation of these isomers as E or Z is determined by the Cahn-Ingold-Prelog (CIP) priority rules.
For the C4=C5 double bond in this compound, the substituents on C4 are a methyl group and a -(CH2)2COOH group. On C5, the substituents are a hydrogen atom and a -CH(CH2CH3)CH2COOH group.
Z-isomer: The higher priority groups on each carbon of the double bond are on the same side.
E-isomer: The higher priority groups on each carbon of the double bond are on opposite sides.
The presence of this geometric isomerism doubles the number of possible stereoisomers for this molecule.
Table 1: Cahn-Ingold-Prelog Priority Assignments for the C4=C5 Double Bond
| Carbon Atom | Substituent | Priority |
| C4 | -CH₃ | Lower |
| C4 | -(CH₂)₂COOH | Higher |
| C5 | -H | Lower |
| C5 | -CH(CH₂CH₃)CH₂COOH | Higher |
Chiral Centers at C2 and C7 in this compound
Chirality in this compound originates from the presence of two stereogenic centers, or chiral centers, at the C2 and C7 positions. Each of these carbons is bonded to four different groups, resulting in non-superimposable mirror images known as enantiomers.
The four different groups attached to C2 are:
A hydrogen atom
An ethyl group (-CH₂CH₃)
A carboxylic acid group (-COOH)
The rest of the molecule (-CH₂CH=C(CH₃)CH(CH₂CH₃)CH₂COOH)
The four different groups attached to C7 are:
A hydrogen atom
An ethyl group (-CH₂CH₃)
A methylene (B1212753) group attached to the double bond (-CH=C(CH₃)-)
A methylene carboxylic acid group (-CH₂COOH)
With two chiral centers, there can be a maximum of 2ⁿ = 2² = 4 stereoisomers for each geometric isomer (E and Z). These stereoisomers exist as pairs of enantiomers and diastereomers. The possible configurations at the chiral centers are (2R, 7R), (2S, 7S), (2R, 7S), and (2S, 7R).
Table 2: Possible Stereoisomers of this compound
| Geometric Isomer | Chiral Configurations | Stereochemical Relationship |
| Z-isomer | (2R, 7R) and (2S, 7S) | Enantiomers |
| (2R, 7S) and (2S, 7R) | Enantiomers | |
| (2R, 7R) and (2R, 7S) | Diastereomers | |
| (2R, 7R) and (2S, 7R) | Diastereomers | |
| E-isomer | (2R, 7R) and (2S, 7S) | Enantiomers |
| (2R, 7S) and (2S, 7R) | Enantiomers | |
| (2R, 7R) and (2R, 7S) | Diastereomers | |
| (2R, 7R) and (2S, 7R) | Diastereomers |
Asymmetric Synthetic Strategies for Enantiomerically Pure this compound
The synthesis of a single, enantiomerically pure isomer of this compound requires the use of asymmetric synthesis techniques. uwindsor.ca These strategies aim to control the stereochemistry at the chiral centers and the geometry of the double bond.
Chiral Catalyst-Mediated Reactions
The use of chiral catalysts is a powerful method for achieving high enantioselectivity. nih.gov These catalysts create a chiral environment that favors the formation of one enantiomer over the other. For the synthesis of this compound, a chiral catalyst could be employed in key bond-forming reactions that establish the stereocenters.
For instance, an asymmetric Michael addition or an asymmetric alkylation reaction could be used to introduce one of the ethyl groups at the C2 or C7 position in a stereocontrolled manner. Chiral Lewis acids, such as those based on iridium or rhodium complexes, have been shown to be effective in a variety of asymmetric transformations. acs.org
Table 3: Examples of Chiral Catalysts for Asymmetric Synthesis
| Catalyst Type | Potential Application |
| Chiral Phosphoric Acids | Asymmetric additions to imines |
| Chiral Rhodium Complexes | Asymmetric hydrogenation |
| Chiral Iridium Complexes | Asymmetric Michael additions |
Auxiliary-Controlled Stereoselective Syntheses
Another common strategy involves the use of a chiral auxiliary. In this approach, an achiral starting material is covalently bonded to a chiral molecule (the auxiliary). The presence of the auxiliary directs the stereochemical outcome of subsequent reactions. After the desired stereocenters have been created, the auxiliary is removed to yield the enantiomerically enriched product.
For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective introduction of the ethyl groups at the C2 and C7 positions. The diastereomeric products formed can then be separated, and the auxiliary cleaved to afford the desired enantiomer.
Resolution Techniques for Racemic this compound
If a stereoselective synthesis is not employed, a racemic mixture of this compound will be produced. This mixture of enantiomers can be separated through a process called resolution. libretexts.orglibretexts.org A common method for resolving racemic carboxylic acids is to react them with an enantiomerically pure chiral base. libretexts.orglibretexts.org
This reaction forms a mixture of diastereomeric salts, which have different physical properties, such as solubility. libretexts.orglibretexts.org This difference in solubility allows for the separation of the diastereomers by fractional crystallization. Once separated, the addition of an acid will regenerate the individual enantiomers of the carboxylic acid.
Commonly used chiral resolving agents for carboxylic acids include naturally occurring alkaloids like brucine and strychnine, as well as synthetic chiral amines such as (S)-phenylethylamine. libretexts.orglibretexts.orgnih.gov
Lack of Specific Research on this compound Derivatives Hampers Detailed Synthesis Analysis
A comprehensive review of available scientific literature reveals a significant gap in research pertaining to the diastereoselective synthesis of this compound and its derivatives. Despite a broad search for methodologies applicable to structurally related compounds, no specific studies detailing the stereocontrolled synthesis of this particular molecule could be identified.
General strategies for achieving diastereoselectivity in the synthesis of substituted dicarboxylic acids and other complex molecules often rely on the use of chiral auxiliaries, substrate-controlled reactions, or chiral catalysts. These approaches are well-established in organic synthesis for creating specific stereoisomers. For instance, the addition of nucleophiles to chiral substrates containing stereogenic centers can be influenced by steric hindrance, leading to the preferential formation of one diastereomer over another. Similarly, chiral auxiliaries can be temporarily attached to a molecule to direct the stereochemical outcome of a reaction, after which they are removed.
However, without specific experimental data or theoretical studies on this compound, any discussion of diastereoselective approaches would be purely speculative. The unique substitution pattern of this molecule, with stereocenters at the 2 and 7 positions and a trisubstituted double bond at the 4-position, presents a distinct synthetic challenge. The interplay of steric and electronic effects of the diethyl and methyl groups would significantly influence the stereochemical course of any reaction aimed at its synthesis.
Detailed research findings, including reaction conditions, yields, and diastereomeric ratios, are essential for a thorough and scientifically accurate discussion of diastereoselective approaches. The absence of such data for this compound and its derivatives in the current body of scientific literature makes it impossible to provide an in-depth analysis as requested. Further empirical research is required to explore and develop effective stereoselective synthetic routes to this compound.
Due to the lack of specific information, the creation of data tables and a list of related chemical compounds as per the original request cannot be fulfilled at this time.
Derivatives and Analogs of 2,7 Diethyl 4 Methyloct 4 Enedioic Acid: Design and Synthesis
Structural Modifications of the Oct-4-enedioic Acid Backbone
The oct-4-enedioic acid backbone of 2,7-Diethyl-4-methyloct-4-enedioic acid presents several avenues for structural modification to influence its physicochemical and potential biological properties. Key strategies include altering the geometry of the central double bond, modifying the chain length, and introducing heteroatoms.
Alterations to the length of the carbon chain could also be systematically explored. Shortening or lengthening the backbone by one or two methylene (B1212753) units could be achieved through various synthetic routes, such as the use of different dicarboxylic acid precursors in a multi-step synthesis. These modifications would directly impact the molecule's flexibility and lipophilicity.
Furthermore, the introduction of heteroatoms such as oxygen or nitrogen into the backbone could lead to the creation of ether or amine-containing analogs. This would fundamentally alter the polarity and hydrogen bonding capabilities of the molecule. For instance, replacing a methylene group with an oxygen atom could be accomplished via Williamson ether synthesis from appropriate halo-alcohol precursors.
Table 1: Theoretical Modifications to the Oct-4-enedioic Acid Backbone
| Modification Type | Specific Change | Potential Synthetic Approach | Expected Impact on Properties |
| Geometric Isomerism | Conversion to (E)-isomer | Stereoselective Wittig reaction | Altered molecular geometry, potential change in biological activity |
| Chain Length Variation | Homologation (n=1, 2) | Grignard reaction with appropriate haloesters | Increased lipophilicity and flexibility |
| Chain Length Variation | Dehomologation (n=1) | Oxidative cleavage of a suitable precursor | Decreased lipophilicity and flexibility |
| Heteroatom Insertion | Replacement of C3 with Oxygen | Williamson ether synthesis | Increased polarity, potential for hydrogen bonding |
Exploration of Variations in Alkyl Substitution Patterns
The ethyl groups at positions 2 and 7, and the methyl group at position 4, are prime targets for modification to probe the steric and electronic requirements of potential biological targets or to fine-tune material characteristics. A systematic variation of these alkyl substituents can provide a structure-activity relationship (SAR) profile.
The size of the alkyl groups at the 2 and 7 positions could be varied. Replacing the ethyl groups with smaller methyl groups or larger propyl or butyl groups would explore the steric tolerance at these positions. These analogs could be synthesized by employing appropriately substituted malonic esters in the initial steps of the synthetic pathway.
Table 2: Hypothetical Variations in Alkyl Substitution
| Position of Substitution | Original Substituent | Modified Substituent | Rationale for Modification |
| C2, C7 | Ethyl | Methyl | Decrease steric bulk |
| C2, C7 | Ethyl | Isopropyl | Increase steric bulk and lipophilicity |
| C2, C7 | Ethyl | 2-Fluoroethyl | Introduce electronic changes |
| C4 | Methyl | Hydrogen | Simplify structure, remove chiral center |
| C4 | Methyl | Trifluoromethyl | Introduce strong electron-withdrawing group |
Synthesis of Functionalized Derivatives of this compound
The two carboxylic acid moieties of this compound are key functional groups that can be readily converted into a wide range of other functional groups. This functionalization can lead to derivatives with diverse chemical and physical properties.
Esterification of one or both carboxylic acid groups is a straightforward modification. The synthesis of a series of methyl, ethyl, and benzyl (B1604629) esters could be achieved by standard Fischer esterification or by reaction with the corresponding alkyl halide in the presence of a base. These esters would likely exhibit increased volatility and solubility in nonpolar solvents.
Amide formation is another important derivatization. Reaction of the diacid with various primary and secondary amines in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) would yield a library of amides. These derivatives would have different hydrogen bonding capabilities and steric profiles compared to the parent diacid.
Reduction of the carboxylic acid groups to alcohols would yield the corresponding diol. This transformation could be accomplished using a reducing agent such as lithium aluminum hydride (LiAlH4). The resulting diol would serve as a versatile intermediate for further functionalization, such as conversion to dihalides or diethers.
Table 3: Synthetic Pathways to Functionalized Derivatives
| Derivative Type | Reagents and Conditions | Resulting Functional Group |
| Diester | Methanol, Sulfuric Acid (catalyst), heat | -COOCH₃ |
| Diamide | Benzylamine, DCC, DCM, room temperature | -CONHCH₂Ph |
| Diol | Lithium Aluminum Hydride, THF, reflux | -CH₂OH |
| Diacyl Chloride | Thionyl Chloride (SOCl₂), reflux | -COCl |
Investigating Cyclic and Polymeric Derivatives of this compound
The difunctional nature of this compound makes it an attractive monomer for the synthesis of cyclic and polymeric derivatives. These macromolecules could possess unique properties suitable for applications in materials science.
Intramolecular cyclization could potentially lead to the formation of a cyclic anhydride (B1165640) or a large macrolactone. The formation of a cyclic anhydride could be promoted by heating the diacid with a dehydrating agent like acetic anhydride. The synthesis of a macrolactone would be more challenging and would likely require high-dilution conditions to favor intramolecular esterification over intermolecular polymerization.
Polymerization of this compound could be achieved through polycondensation reactions. For example, reaction with a diol, such as ethylene (B1197577) glycol, in the presence of an acid catalyst would produce a polyester (B1180765). Similarly, reaction with a diamine, such as hexamethylenediamine, would yield a polyamide. The properties of these polymers, such as their melting point, solubility, and mechanical strength, would be highly dependent on the comonomer used and the resulting polymer chain structure.
Acyclic diene metathesis (ADMET) polymerization is another potential route to polymers. This method would involve the self-metathesis of a derivative where the carboxylic acid groups are protected, leading to a polymer with a polyalkenamer backbone. Subsequent deprotection would yield a functionalized polymer.
Table 4: Potential Cyclic and Polymeric Derivatives
| Derivative Type | Monomer(s) | Polymerization/Cyclization Method | Potential Application |
| Cyclic Anhydride | This compound | Dehydration (e.g., with acetic anhydride) | Synthetic intermediate |
| Polyester | This compound and Ethylene Glycol | Polycondensation | Biodegradable plastics |
| Polyamide | This compound and Hexamethylenediamine | Polycondensation | Fibers and textiles |
| Polyalkenamer | Protected diene derivative of the title compound | Acyclic Diene Metathesis (ADMET) | Elastomers |
Computational Chemistry and Mechanistic Insights for 2,7 Diethyl 4 Methyloct 4 Enedioic Acid
Quantum Chemical Studies on Electronic Structure and Conformation of 2,7-Diethyl-4-methyloct-4-enedioic Acid
Quantum chemical calculations would be instrumental in understanding the fundamental electronic properties and the three-dimensional structure of this compound. Methods such as Density Functional Theory (DFT) and ab initio calculations (like Hartree-Fock and Møller-Plesset perturbation theory) would be utilized to determine the molecule's optimized geometry, bond lengths, bond angles, and dihedral angles.
A comprehensive conformational analysis would identify the most stable geometric arrangements of the molecule. This involves mapping the potential energy surface by systematically rotating the flexible single bonds, particularly around the carboxylic acid groups and the ethyl substituents. The results would reveal the global minimum energy conformation and other low-energy isomers that could be present under various conditions.
Furthermore, these studies would provide insights into the electronic structure, including the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial for predicting the molecule's reactivity, with the HOMO and LUMO localizations indicating the likely sites for electrophilic and nucleophilic attack, respectively. A conceptual framework for such a study is presented in the data table below.
Table 1: Theoretical Quantum Chemical Investigation Plan for this compound
| Parameter | Computational Method | Expected Outcome |
| Optimized Geometry | DFT (e.g., B3LYP/6-31G*) | Bond lengths, bond angles, dihedral angles of the most stable conformer. |
| Conformational Analysis | Potential Energy Surface Scan | Identification of stable conformers and the global minimum energy structure. |
| Electronic Properties | DFT, Time-Dependent DFT | HOMO-LUMO energies, electrostatic potential map, partial atomic charges. |
| Spectroscopic Prediction | DFT | Simulated IR and NMR spectra to aid in experimental characterization. |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
To explore the dynamic behavior of this compound, molecular dynamics (MD) simulations would be employed. nih.gov These simulations model the movement of atoms over time, providing a detailed picture of the molecule's conformational flexibility and its interactions with its environment.
By simulating the molecule in different solvents, such as water or organic solvents, researchers could investigate how the solvent influences its conformational preferences. The simulations would track the trajectory of each atom, allowing for the analysis of time-averaged properties and the exploration of the conformational landscape under realistic conditions.
MD simulations are also powerful tools for studying intermolecular interactions. mdpi.com For this compound, this would involve simulating multiple molecules to observe how they interact with each other. This could reveal tendencies for aggregation, the formation of hydrogen-bonded dimers via the carboxylic acid groups, and other non-covalent interactions that govern the macroscopic properties of the substance.
Elucidation of Reaction Mechanisms and Transition States in this compound Transformations
Computational chemistry provides the tools to investigate the potential chemical transformations of this compound at a molecular level. By modeling potential reaction pathways, it is possible to identify the transition states—the highest energy points along a reaction coordinate—and calculate the activation energies.
For example, the esterification of the carboxylic acid groups or addition reactions at the carbon-carbon double bond could be studied. Quantum chemical methods would be used to locate the structures of the reactants, products, and transition states. The calculated activation energies would then allow for the prediction of the reaction rates and the feasibility of different chemical transformations. Techniques like Intrinsic Reaction Coordinate (IRC) calculations would be used to confirm that the identified transition states correctly connect the reactants and products.
Predictive Modeling of Reactivity and Selectivity in this compound Syntheses
Predictive modeling can be a powerful tool in designing efficient synthetic routes to this compound. By combining quantum chemical calculations with kinetic modeling, it is possible to predict the outcomes of different synthetic strategies.
For instance, if the synthesis involves stereocenters, computational models could predict the stereoselectivity of a reaction by comparing the activation energies of the pathways leading to different stereoisomers. Similarly, in reactions with multiple possible products, the regioselectivity could be predicted by analyzing the relative stabilities of the intermediates and transition states. This predictive capability can help in optimizing reaction conditions, such as temperature, catalyst, and solvent, to favor the formation of the desired product, thereby guiding experimental efforts and reducing the need for extensive trial-and-error experimentation.
Interactions of 2,7 Diethyl 4 Methyloct 4 Enedioic Acid with Biological Systems Non Therapeutic Focus
Studies on Enzyme Interactions and Protein Binding Using 2,7-Diethyl-4-methyloct-4-enedioic Acid
Direct studies on the enzyme interactions and protein binding of this compound have not been documented. However, based on its structure as a dicarboxylic acid, it is anticipated to interact with enzymes involved in fatty acid and dicarboxylic acid metabolism. Dicarboxylic acids are known to be substrates for and modulators of various enzymes. For instance, they can be activated by acyl-CoA synthetases to form their corresponding CoA esters, which are then substrates for enzymes in the peroxisomal β-oxidation pathway.
It is plausible that this compound could bind to the active sites of these enzymes, and its specific structure, including the diethyl and methyl substitutions, would influence the binding affinity and catalytic efficiency. The presence of a double bond also introduces stereochemical considerations that could affect enzyme recognition and processing.
Investigation of Molecular Target Binding Affinities and Modulatory Effects in Model Systems
While specific data for this compound is absent, analogous dicarboxylic acids have been shown to interact with various molecular targets. For example, some dicarboxylic acids can act as signaling molecules and have been found to bind to nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs). This binding can modulate the expression of genes involved in lipid metabolism and energy homeostasis.
In model systems, the introduction of dicarboxylic acids can lead to significant metabolic shifts. It is conceivable that this compound, with its unique lipophilic structure, could exhibit specific binding affinities for such receptors, potentially influencing cellular processes. The table below outlines potential molecular targets for dicarboxylic acids based on existing research.
| Potential Molecular Target | Potential Modulatory Effect of Dicarboxylic Acids |
| Peroxisome Proliferator-Activated Receptors (PPARs) | Transcriptional regulation of genes involved in lipid metabolism |
| Acyl-CoA Synthetases | Activation for entry into metabolic pathways |
| Peroxisomal β-oxidation Enzymes | Substrate for metabolic breakdown |
| Cytochrome P450 enzymes (CYP4A family) | Involvement in ω-oxidation to form dicarboxylic acids |
General Biochemical Studies and Metabolic Pathways of Analogous Compounds
The metabolism of dicarboxylic acids is a well-established alternative pathway to the mitochondrial β-oxidation of fatty acids. nih.govnih.gov This pathway, primarily occurring in the liver and kidneys, involves the ω-oxidation of fatty acids in the endoplasmic reticulum to form dicarboxylic acids. researchgate.netresearchgate.net These are then transported to peroxisomes for β-oxidation. nih.govnih.gov This process is particularly important under conditions of high lipid load or when mitochondrial β-oxidation is impaired. nih.govresearchgate.net
The general pathway for dicarboxylic acid metabolism is as follows:
ω-Oxidation: Monocarboxylic acids are hydroxylated at the terminal methyl group by cytochrome P450 enzymes of the CYP4A family. This is followed by successive oxidations to yield a dicarboxylic acid. researchgate.net
Activation: The resulting dicarboxylic acid is activated to a CoA ester by a dicarboxylyl-CoA synthetase. researchgate.net
Peroxisomal β-Oxidation: The dicarboxylyl-CoA is then shortened via β-oxidation in the peroxisomes, producing acetyl-CoA and a shorter-chain dicarboxylic acid. nih.govnih.gov
Given its structure, this compound would likely be a substrate for this pathway, although its branched nature might influence the rate and products of its metabolism. Dicarboxylic acids can serve as an alternative energy source, and their metabolism can lead to the production of succinyl-CoA, which can enter the Krebs cycle. jci.org
Design of Probes and Tags Incorporating the this compound Moiety
The unique structural features of this compound make it an interesting scaffold for the design of chemical probes and tags. The dicarboxylic acid functionality allows for conjugation to other molecules, such as fluorescent dyes, biotin, or affinity tags. The lipophilic backbone with its specific stereochemistry could be exploited to target particular cellular compartments or proteins.
For example, a fluorescently labeled version of this compound could be used to visualize its uptake and subcellular localization in real-time. Biotinylated derivatives could be employed in pull-down assays to identify interacting proteins and further elucidate its biological targets. The design of such probes would be instrumental in moving from theoretical considerations to direct experimental evidence of this compound's biological roles.
Future Research Directions and Perspectives on 2,7 Diethyl 4 Methyloct 4 Enedioic Acid
Emerging Synthetic Technologies Applicable to Branched Enedioic Acids
The synthesis of structurally complex dicarboxylic acids remains a significant challenge, driving innovation in chemical synthesis. Future progress will likely be dominated by the integration of greener and more precise synthetic methodologies.
Key Emerging Technologies:
Biocatalysis and Metabolic Engineering: The use of enzymes and engineered microorganisms offers a sustainable alternative to traditional chemical synthesis. nih.govcas.org Laccase-catalyzed oxidative cleavage, for instance, has been explored for producing dicarboxylic acids from biomass-derived fatty acids. nih.gov Synthetic biology strategies are being developed to create microbial strains capable of producing a variety of dicarboxylic acids from renewable sources, which could be adapted for complex branched structures. nih.govnih.gov
Flow Chemistry: Continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and mixing. This technology is particularly advantageous for managing highly reactive intermediates and improving the safety and scalability of complex multi-step syntheses, which would be necessary for constructing molecules like 2,7-Diethyl-4-methyloct-4-enedioic acid. nih.gov
Advanced Catalysis: Metal-free catalysis, including the use of Frustrated Lewis Pairs (FLPs), is an emerging area that could offer new pathways for activating and functionalizing molecules without traditional heavy-metal catalysts. d-nb.info Additionally, isomerizing hydroxycarbonylation represents a powerful technique for converting internal double bonds in fatty acids into terminal dicarboxylic acids, a strategy that could be adapted for branched substrates. acs.org
A comparison of these emerging synthetic approaches is detailed in the table below.
| Technology | Advantages | Potential Application to Branched Enedioic Acids |
| Biocatalysis | High selectivity, mild reaction conditions, uses renewable feedstocks. nih.gov | Synthesis of specific stereoisomers, reduction of environmental impact. |
| Flow Chemistry | Precise reaction control, improved safety, scalability, potential for novel reactivity. nih.gov | Controlled construction of complex backbones and functional group introduction. |
| Advanced Catalysis | Novel reaction pathways, reduced metal contamination, high efficiency. d-nb.infoacs.org | Selective functionalization of C-H bonds and double bonds in complex structures. |
Potential for Advanced Functional Materials Derived from Branched Enedioic Acids
Dicarboxylic acids are fundamental building blocks for a wide range of polymers and functional materials. The unique architecture of a branched enedioic acid, with its combination of a rigid double bond and flexible alkyl chains, could give rise to materials with novel properties.
High-Performance Polymers: As monomers, branched dicarboxylic acids can be polymerized with diamines or diols to create specialty polyamides and polyesters. The branching and specific geometry of the monomer unit can disrupt polymer chain packing, potentially leading to materials with lower crystallinity, enhanced solubility, and tailored mechanical properties such as elasticity or rigidity. nih.gov These polymers could find use in harsh environments where thermal resistance is crucial. idu.ac.id
Functional Surfaces and Frameworks: The carboxyl groups of these acids are ideal for anchoring onto surfaces or for acting as ligands in the formation of Metal-Organic Frameworks (MOFs). metall-mater-eng.com The specific shape of a molecule like this compound could act as a specific spacer or strut, creating pores with unique sizes and chemical environments for applications in gas storage, separation, and catalysis.
Biodegradable Materials and Hydrogels: The introduction of specific functionalities can tune the biodegradability of resulting polyesters. Research in this area is focused on creating sustainable plastics and materials for medical applications, such as drug-eluting adhesives and smart wound dressings. idu.ac.idrsc.org
Cross-Disciplinary Research Opportunities
The structural complexity of branched enedioic acids makes them fertile ground for collaboration across various scientific disciplines.
Chemistry and Materials Science: The design and synthesis of novel monomers by chemists, guided by computational modeling, can lead to the creation of advanced functional materials with predictable properties, a key focus in materials science. ox.ac.uk
Biotechnology and Chemical Engineering: The development of microbial strains to produce these complex molecules from biomass is a significant opportunity at the intersection of metabolic engineering and process chemistry. nih.gov This aligns with the broader goal of creating sustainable and bio-based chemical industries.
Pharmacology and Nanomedicine: Medium-chain dicarboxylic acids have shown various pharmacological effects and are used in cosmetics. rsc.org Novel branched structures could be explored for biological activity. Furthermore, polymers derived from these acids could be used to create nanoparticles for targeted drug delivery or other nanomedical applications. mdpi.com
Geochemistry and Astrobiology: Long-chain and branched dicarboxylic acids have been identified in geological sediments and are considered potential biomarkers for microbial life, including that from extreme environments. wikipedia.org The study of such molecules could provide insights into past life on Earth and guide the search for life elsewhere.
Challenges and Outlook in the Chemical Research of Branched Enedioic Acids
Despite the significant potential, research into complex branched enedioic acids faces several challenges that will need to be addressed in the coming years.
Primary Research Challenges:
Stereochemical Control: The presence of multiple stereocenters and a double bond (which can exist as E/Z isomers) in molecules like this compound makes their stereoselective synthesis exceptionally difficult. Controlling the precise three-dimensional arrangement of atoms is a major hurdle.
Purification and Characterization: The structural complexity and potential for generating multiple isomers can make the purification and analytical characterization of these compounds challenging. Distinguishing between closely related isomers requires sophisticated analytical techniques.
Lack of Fundamental Data: For many complex carboxylic acids, fundamental data such as thermodynamic properties (e.g., enthalpy of formation) are unavailable, which hinders the development of predictive models for their behavior and reactivity. nih.gov
Scalability and Cost: Developing synthetic routes that are not only effective in the lab but are also scalable and economically viable for industrial production remains a persistent challenge, particularly for multi-step syntheses.
The outlook for research in this area is promising. As synthetic technologies become more sophisticated and computational tools more powerful, the ability to design, synthesize, and characterize these complex molecules will improve. The increasing demand for sustainable, high-performance materials will continue to drive interest in novel monomers like branched enedioic acids, ensuring that this remains a vibrant and important area of chemical research.
Q & A
Q. What experimental methods are recommended for synthesizing 2,7-diethyl-4-methyloct-4-enedioic acid with high purity?
- Methodological Answer : Synthesis typically involves multi-step esterification and olefin metathesis. Optimize reaction conditions (e.g., catalyst choice, temperature) to minimize side products. Purification via column chromatography using silica gel (hexane/ethyl acetate gradient) or recrystallization in ethanol/water mixtures is advised. Confirm purity via HPLC (C18 column, UV detection at 210–220 nm) and compare retention times against known standards. Structural validation requires -NMR and -NMR to resolve ethyl and methyl substituents on the octene backbone .
Q. How can researchers verify the stereochemistry of the 4-ene double bond in this compound?
- Methodological Answer : Use -NMR coupling constants () to distinguish cis vs. trans configurations. For ambiguous cases, employ NOESY experiments to detect spatial proximity between protons. X-ray crystallography is definitive but requires high-quality single crystals grown via slow evaporation in nonpolar solvents (e.g., hexane). Cross-reference spectral data with NIST Chemistry WebBook entries for analogous diethyl-substituted alkenoic acids .
Q. What analytical techniques are suitable for quantifying trace impurities in synthesized batches?
- Methodological Answer : Combine GC-MS (for volatile impurities) and UPLC-MS/MS (for polar or thermally labile byproducts). Use internal standards (e.g., deuterated analogs) to correct for matrix effects. Quantify impurities against calibration curves with <5% RSD. Report limits of detection (LOD) and quantification (LOQ) using ICH Q2(R1) guidelines .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in reported physicochemical properties (e.g., logP, pKa) of this compound?
- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to predict logP and pKa. Validate against experimental data from potentiometric titrations (for pKa) and shake-flask/HPLC methods (for logP). Discrepancies may arise from solvent effects or protonation state assumptions; use COSMO-RS solvation models to refine predictions. Cross-check with PubChem’s computed property data .
Q. What strategies address conflicting bioactivity results in cell-based assays (e.g., cytotoxicity vs. anti-inflammatory effects)?
- Methodological Answer : Conduct dose-response studies with rigorous controls (e.g., vehicle, positive/negative controls). Assess cell viability via MTT/WST-1 assays simultaneously with cytokine profiling (ELISA/MSD multiplex). Use ANOVA with post-hoc Tukey tests to differentiate concentration-dependent effects. Reconcile contradictions by replicating assays across multiple cell lines and primary cultures .
Q. How to design a kinetic study to investigate the compound’s stability under physiological pH conditions?
- Methodological Answer : Prepare buffer solutions (pH 1.2–7.4) simulating gastric to plasma environments. Use HPLC to monitor degradation over time (0–72 hrs) at 37°C. Apply first-order kinetics models; calculate half-life () and activation energy () via Arrhenius plots. Include mass balance checks to account for degradation byproducts. Publish raw kinetic data and statistical confidence intervals .
Data Presentation & Critical Analysis
Q. How should researchers handle contradictory spectral data (e.g., NMR shifts) between synthetic batches?
- Methodological Answer : Systematically compare experimental conditions: solvent deuteration level, temperature, and concentration. Re-run NMR with higher field instruments (≥500 MHz) to resolve overlapping signals. Use heteronuclear correlation (HSQC/HMBC) to assign ambiguous peaks. If inconsistencies persist, perform elemental analysis (CHNS) to verify molecular formula. Document all anomalies in supplementary materials .
Q. What statistical approaches are appropriate for comparing this compound’s efficacy against structurally related analogs?
- Methodological Answer : Use multivariate analysis (MANOVA) to evaluate multiple endpoints (e.g., IC, selectivity indices). Apply hierarchical clustering or PCA to group analogs by activity profiles. Report effect sizes (Cohen’s d) alongside p-values to avoid overreliance on statistical significance. Include Forest plots for meta-analysis of published data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
